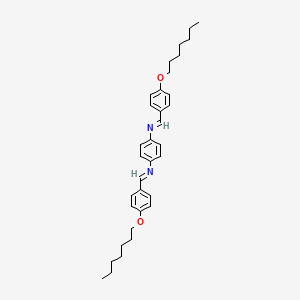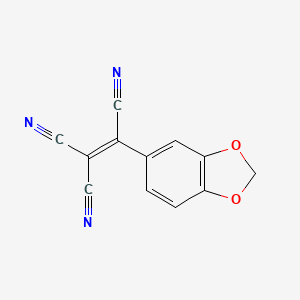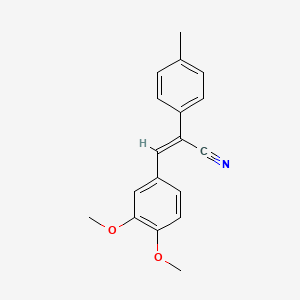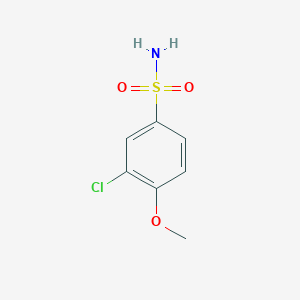
3-Chloro-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
3-Chloro-4-methoxybenzenesulfonamide is a compound with the molecular formula C7H8ClNO3S . It is also known as Chloramphenicol intermediate and is commonly used in various fields of research and industry.
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-methoxybenzenesulfonamide is 221.66 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 220.9913420 g/mol . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 261 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 77.8 Ų . It has a heavy atom count of 13 and a formal charge of 0 . The compound is covalently bonded and is canonicalized .Applications De Recherche Scientifique
Summary of the Application
3-Chloro-4-methoxybenzenesulfonamide is used as a dye in Dye-Sensitized Solar Cells (DSSCs). The dye is used to absorb sunlight and create an electric charge .
Methods of Application or Experimental Procedures
The dye is applied to the surface of a semiconductor, typically titanium dioxide (TiO2). The dye absorbs sunlight and generates an electron, which is then transferred to the conduction band of the TiO2. This creates an electric current .
Results or Outcomes
The use of 3-Chloro-4-methoxybenzenesulfonamide as a dye in DSSCs has shown promising results. The dye has high molar extinction coefficients, is easy to modify and engineer, and is less expensive and environmentally damaging than metal-based dyes .
2. Pharmacological Activities
Summary of the Application
3-Chloro-4-methoxybenzenesulfonamide and its derivatives have been investigated for their potential therapeutic properties .
Methods of Application or Experimental Procedures
The compound is synthesized and then tested for its biological effects. This can involve in vitro testing (in a test tube or petri dish) or in vivo testing (in a living organism) .
Results or Outcomes
While the specific results of these investigations are not detailed in the source, the compound and its derivatives are considered promising candidates for the development of new pharmaceuticals .
3. Organic Synthesis
Summary of the Application
3-Chloro-4-methoxybenzenesulfonyl chloride, a derivative of 3-Chloro-4-methoxybenzenesulfonamide, is used as a building block in organic synthesis .
Methods of Application or Experimental Procedures
The compound is used in various organic reactions as a sulfonyl chloride group donor. It can react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other derivatives .
4. Drug Synthesis
Summary of the Application
3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide, a derivative of 3-Chloro-4-methoxybenzenesulfonamide, is being investigated for its potential therapeutic properties.
Methods of Application or Experimental Procedures
The compound is synthesized and then tested for its biological effects. This can involve in vitro testing (in a test tube or petri dish) or in vivo testing (in a living organism).
Results or Outcomes
While the specific results of these investigations are not detailed in the source, the compound is considered a promising candidate for the development of new pharmaceuticals.
5. Organic Building Blocks
Summary of the Application
3-Chloro-4-methoxybenzenesulfonyl chloride, a derivative of 3-Chloro-4-methoxybenzenesulfonamide, is used as an organic building block .
Methods of Application or Experimental Procedures
The compound is used in various organic reactions as a sulfonyl chloride group donor. It can react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonic esters, and other derivatives .
Orientations Futures
3-Chloro-4-methoxybenzenesulfonamide, also known as Chloramphenicol intermediate, is commonly used in various fields of research and industry. Its potential applications and future directions would depend on the specific research or industrial context.
Relevant Papers Several papers have been published on sulfonamides and their antitumor properties . These papers could provide more detailed information on the properties and potential applications of 3-Chloro-4-methoxybenzenesulfonamide.
Propriétés
IUPAC Name |
3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBGFUXPGSMUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359512 | |
| Record name | 3-chloro-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxybenzenesulfonamide | |
CAS RN |
69173-20-2 | |
| Record name | 3-chloro-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



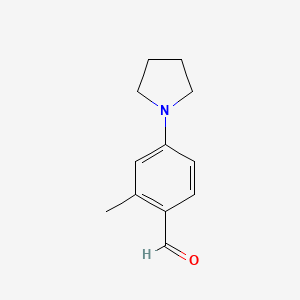
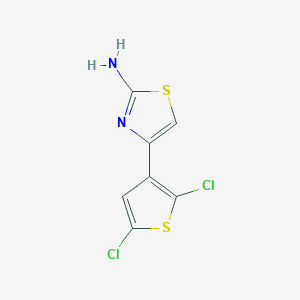

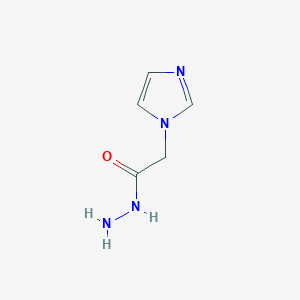
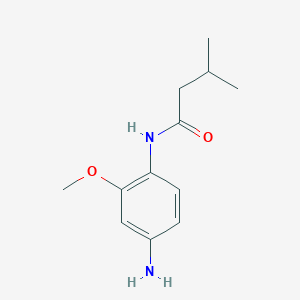
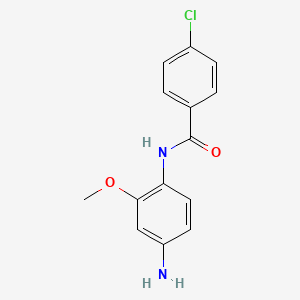

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)



